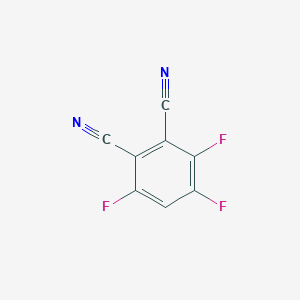

3,4,6-Trifluorophthalonitrile

Description

Contextualization within the Field of Fluorinated Aromatics and Phthalonitriles

Fluorinated aromatic compounds and phthalonitriles are two classes of molecules that have independently garnered substantial interest in the scientific community. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.com Fluorine's high electronegativity and small size can lead to enhanced thermal stability, chemical resistance, and unique electronic characteristics. mdpi.com

Phthalonitriles, which are aromatic compounds containing two adjacent cyano (-CN) groups, are well-established precursors for the synthesis of phthalocyanines and high-performance polymers. researchgate.netshu.edu Phthalonitrile-based resins are known for their exceptional thermal stability, mechanical strength, and low water absorption, making them suitable for applications in extreme environments. researchgate.netmdpi.com

3,4,6-Trifluorophthalonitrile sits (B43327) at the intersection of these two important classes of compounds. The presence of three fluorine atoms on the phthalonitrile (B49051) ring makes it an electron-deficient molecule, influencing its reactivity and the properties of its derivatives. This strategic fluorination is a key area of investigation for creating materials with tailored functionalities.

Significance of this compound as a Synthetic Precursor and Building Block

The primary significance of this compound lies in its role as a versatile building block for more complex molecules and materials. Its fluorine atoms can be selectively replaced by other functional groups through nucleophilic aromatic substitution reactions. This allows for the precise tuning of the properties of the final product.

One of the most important applications of this compound is in the synthesis of fluorinated phthalocyanines. shu.edursc.org Phthalocyanines are large, aromatic macrocyclic compounds that have found use in a wide array of applications, including as pigments, catalysts, and in photodynamic therapy. shu.eduresearchgate.net The incorporation of fluorine atoms, facilitated by precursors like this compound, can enhance the performance of phthalocyanines, for instance, by improving their solubility or altering their electronic properties for use in sensors and organic electronics. rsc.org

For example, research has shown that this compound can be synthesized from tetrafluorophthalonitrile (B154472). nih.gov It can then be used to create asymmetrically substituted phthalocyanines, where different functional groups are introduced onto the macrocycle. This controlled synthesis is crucial for developing materials with specific and predictable properties.

Overview of Current Research Trajectories and Scholarly Interest

Current research involving this compound is largely focused on its application in materials science. Scientists are actively exploring its use in the creation of:

High-Performance Polymers: The compound is a key monomer in the synthesis of fluorinated phthalonitrile resins. These polymers exhibit outstanding thermal stability and low dielectric constants, making them promising candidates for use in microelectronic packaging and as matrix materials for advanced composites. mdpi.com

Chemical Sensors: Phthalocyanines derived from this compound are being investigated for their potential as chemical sensors. rsc.org The fluorine atoms can influence the interaction of the phthalocyanine (B1677752) molecule with target analytes, leading to detectable changes in its electrical or optical properties. For instance, such sensors have shown promise in the detection of gases like ammonia (B1221849). mdpi.comrsc.org

Functional Dyes: The unique electronic properties imparted by the fluorine atoms make fluorinated phthalocyanines derived from this precursor interesting for applications as functional dyes in various technologies. mdpi.com

The scholarly interest in this compound is driven by the continuous demand for new materials with enhanced performance characteristics. Its ability to serve as a versatile and tunable building block ensures its continued relevance in the ongoing development of advanced technologies.

Structure

3D Structure

Properties

CAS No. |

69173-87-1 |

|---|---|

Molecular Formula |

C8HF3N2 |

Molecular Weight |

182.10 g/mol |

IUPAC Name |

3,4,6-trifluorobenzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C8HF3N2/c9-6-1-7(10)8(11)5(3-13)4(6)2-12/h1H |

InChI Key |

UCEMIYHYJURQLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C#N)C#N)F |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 3,4,6 Trifluorophthalonitrile

Direct Synthesis Strategies

Direct synthesis strategies for 3,4,6-Trifluorophthalonitrile primarily revolve around the partial hydrodefluorination (HDF) of the readily available starting material, Tetrafluorophthalonitrile (B154472). This transformation can be accomplished through both catalytic and non-catalytic methods, with the choice of reagent and reaction conditions being critical for achieving the desired regioselectivity and yield.

Regioselective Hydrodefluorination of Tetrafluorophthalonitrile

The most common and direct route to this compound involves the selective replacement of a fluorine atom at the 5-position of Tetrafluorophthalonitrile with a hydrogen atom. The electron-withdrawing nature of the two nitrile groups deactivates the adjacent fluorine atoms at positions 3 and 6, making the fluorine atoms at positions 4 and 5 more susceptible to nucleophilic attack. The removal of the fluorine at the 5-position (para to a nitrile group) is generally favored.

Transition metal catalysis offers a highly efficient and selective method for the hydrodefluorination of polyfluoroarenes. A bifunctional azairidacycle complex has been demonstrated to be an effective catalyst for the transfer hydrogenative defluorination of Tetrafluorophthalonitrile. mdpi.com In this system, potassium formate (B1220265) (HCOOK) serves as the hydride source. The reaction proceeds smoothly under mild conditions, achieving high yield and excellent regioselectivity. mdpi.com

The cleavage of the C–F bond is favored at the position para to the cyano-substituents, which aligns with a nucleophilic aromatic substitution mechanism. mdpi.com A specific procedure involves stirring Tetrafluorophthalonitrile with an azairidacycle catalyst and potassium formate in a 1:1 mixture of 1,2-dimethoxyethane (B42094) (DME) and water at an ambient temperature of 30 °C. mdpi.com This method resulted in a 90% isolated yield of this compound after 4 hours. mdpi.com

A more economical and catalyst-free approach involves the use of sodium borohydride (B1222165) (NaBH₄) as the reducing agent. acs.org This method provides a straightforward route to this compound through a nucleophilic aromatic substitution pathway. The reaction's selectivity is highly dependent on the stoichiometry of NaBH₄ used.

By carefully controlling the amount of NaBH₄, it is possible to selectively achieve mono-hydrodefluorination to produce this compound, or di-hydrodefluorination to yield 3,6-Difluorophthalonitrile.

The outcome of the hydrodefluorination of Tetrafluorophthalonitrile is significantly influenced by the specific reaction conditions employed. Control over these parameters is essential for maximizing the yield of the desired this compound and minimizing the formation of over-reduced byproducts.

In catalytic systems , the choice of catalyst, hydride source, and solvent are all crucial. The azairidacycle/HCOOK system in a DME/water mixture has proven effective, providing a high yield of the mono-defluorinated product under mild temperature conditions. mdpi.com

For non-catalytic NaBH₄ reductions , the key factors influencing selectivity are reagent stoichiometry and the solvent system. Using a single equivalent of NaBH₄ preferentially yields the mono-HDF product, this compound. Increasing the loading to two equivalents drives the reaction towards the di-HDF product, 3,6-Difluorophthalonitrile. The reactivity of NaBH₄ can be attenuated by the choice of solvent. For instance, using tetrahydrofuran (B95107) (THF) can improve selectivity by decreasing the concentration of the borohydride in solution, which allows the reaction to be stopped more effectively at the single hydrodefluorination stage.

Table 1: Selected Conditions for NaBH₄-Mediated Hydrodefluorination of Tetrafluorophthalonitrile

| Reagent | Equivalents | Solvent | Product |

| NaBH₄ | 1 | Diglyme/H₂O | This compound |

| NaBH₄ | 2 | Diglyme/H₂O | 3,6-Difluorophthalonitrile |

Multi-Step Synthetic Sequences from Simpler Precursors

While direct hydrodefluorination of Tetrafluorophthalonitrile is the most prominently documented method, the synthesis of fluorinated aromatics can also be approached through multi-step sequences.

The construction of this compound from simpler, non-fluorinated aromatic precursors via sequential halogenation and functionalization is not a commonly reported strategy in the scientific literature. Synthetic efforts in this area predominantly focus on the modification of existing polyfluorinated aromatic rings. The synthesis of the direct precursor, Tetrafluorophthalonitrile, for instance, can be achieved from Tetrachlorophthalonitrile through a halogen exchange (Halex) reaction with potassium fluoride (B91410), demonstrating a functionalization pathway on a pre-halogenated ring. However, building the specific 3,4,6-trifluoro substitution pattern from a simpler precursor like benzene (B151609) would involve complex challenges in controlling the regioselectivity of multiple fluorination and nitrilation steps. Therefore, the hydrodefluorination of a readily available, highly fluorinated starting material remains the more practical and widely adopted synthetic route.

Nitrile Group Introduction Methodologies

The direct synthesis of this compound is not extensively detailed in the public domain; however, its synthesis can be inferred from established methodologies for the preparation of aromatic nitriles. The introduction of nitrile groups onto an aromatic ring can be accomplished through several general and robust methods, starting from precursors such as aryl amines or aryl halides.

One of the most classical methods for introducing a cyano group is the Sandmeyer reaction . rsc.orgumich.edu This reaction involves the diazotization of an aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The subsequent treatment of this diazonium salt with a copper(I) cyanide salt (CuCN) displaces the diazonium group with a nitrile group, typically with the loss of nitrogen gas. rsc.orgumich.edu For the synthesis of this compound, a plausible precursor would be a 3,4,6-trifluorobenzene derivative bearing two amino groups at the 1 and 2 positions, which could be sequentially or simultaneously converted to nitrile groups.

Another powerful set of methods involves the cyanation of aryl halides . Modern cross-coupling chemistry offers several catalytic pathways for this transformation. Palladium-catalyzed cyanation reactions, for instance, can convert aryl bromides or chlorides into the corresponding benzonitriles using cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferricyanide. researchgate.net Nickel-catalyzed systems have also been developed as a more cost-effective alternative. researchgate.net A hypothetical synthesis of this compound could, therefore, start from a 1,2-dihalo-3,4,6-trifluorobenzene, which would undergo a double cyanation reaction to yield the final product.

Furthermore, fluorinated phthalonitriles are often prepared via nucleophilic aromatic substitution on more highly fluorinated precursors. For example, various substituted trifluorophthalonitriles have been prepared starting from 3,4,5,6-tetrafluorophthalonitrile, where one of the fluorine atoms is displaced by a nucleophile. core.ac.uk This highlights a common strategy in fluorine chemistry where a readily available, perfluorinated starting material is selectively functionalized.

Functionalization via Nucleophilic Aromatic Substitution on this compound

The benzene ring of this compound is highly electron-deficient due to the strong electron-withdrawing effects of both the fluorine atoms and the two nitrile groups. This electronic characteristic makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr), which serves as the primary pathway for its functionalization. nih.gov In these reactions, a nucleophile attacks one of the carbon atoms bearing a fluorine atom, leading to the displacement of the fluoride ion.

Oxygen-centered nucleophiles, such as alkoxides and aryloxides (phenols in the presence of a base like potassium carbonate), readily react with activated fluoroaromatic compounds. mdpi.comquora.com In a closely related system, the reaction of 3,4,5,6-tetrafluorophthalonitrile with 2-(2-thienyl)ethanol in the presence of sodium hydride in tetrahydrofuran (THF) results in the selective monosubstitution of the fluorine atom at the 4-position. rsc.org This yields 4-{2-(2-thienyl)ethoxy}-3,5,6-trifluorophthalonitrile, demonstrating the high reactivity of the para-positioned fluorine. rsc.org Similarly, reactions with simpler alkoxides like sodium methoxide (B1231860) are expected to proceed efficiently, replacing a fluorine atom with a methoxy (B1213986) group. youtube.comresearchgate.net The reaction of phenols, activated by a base such as K₂CO₃ in a polar aprotic solvent like dimethylformamide (DMF), is a common method to form aryl ether linkages. researchgate.net

Table 1: Reactions with Oxygen-Centered Nucleophiles on Related Fluoro-Phthalonitriles

| Starting Material | Nucleophile | Base | Solvent | Product | Ref |

| 3,4,5,6-Tetrafluorophthalonitrile | 2-(2-Thienyl)ethanol | NaH | THF | 4-{2-(2-Thienyl)ethoxy}-3,5,6-trifluorophthalonitrile | rsc.org |

| 4-Nitrophthalonitrile | 4-Hydroxyacetophenone | K₂CO₃ | DMF | 4-(4-Acetylphenoxy)phthalonitrile | researchgate.net |

| 1,2,3,4,5-Pentafluoro-6-nitrobenzene | Sodium Methoxide | - | Methanol | Substitution at C4 (para) and C2 (ortho) | youtube.com |

Nitrogen-centered nucleophiles, including primary and secondary amines, are effective reagents for the SNAr functionalization of polyfluoroaromatic systems. Research has shown that reactions of 3,4,5,6-tetrafluorophthalonitrile with various amines lead to the formation of trifluorophthalonitrile derivatives. For example, reactions with ammonia (B1221849), methylamine, and dimethylamine (B145610) have been used to prepare 4-amino-3,5,6-trifluorophthalonitrile, 5-(N-methylamino)-3,5,6-trifluorophthalonitrile, and 4-(N,N-dimethylamino)-3,5,6-trifluorophthalonitrile, respectively. core.ac.uk These reactions demonstrate that amine nucleophiles can effectively displace a fluorine atom on the phthalonitrile (B49051) ring system.

Table 2: Reactions with Nitrogen-Centered Nucleophiles on 3,4,5,6-Tetrafluorophthalonitrile

| Starting Material | Nucleophile | Product | Ref |

| 3,4,5,6-Tetrafluorophthalonitrile | Ammonia | 4-Amino-3,5,6-trifluorophthalonitrile | core.ac.uk |

| 3,4,5,6-Tetrafluorophthalonitrile | Methylamine | 5-(N-Methylamino)-3,5,6-trifluorophthalonitrile | core.ac.uk |

| 3,4,5,6-Tetrafluorophthalonitrile | Dimethylamine | 4-(N,N-Dimethylamino)-3,5,6-trifluorophthalonitrile | core.ac.uk |

In the nucleophilic aromatic substitution of this compound, the position of substitution is dictated by the activating effect of the two electron-withdrawing nitrile groups. The SNAr mechanism is stabilized by electron-withdrawing groups located ortho or para to the site of nucleophilic attack. nih.gov

In the this compound system (with nitriles at C1 and C2):

Fluorine at C3: Is ortho to the C2-nitrile and meta to the C1-nitrile.

Fluorine at C4: Is para to the C1-nitrile and meta to the C2-nitrile.

Fluorine at C6: Is meta to the C1-nitrile and para to the C2-nitrile.

Both the C4 and C6 positions are strongly activated by a para-nitrile group, which provides powerful resonance stabilization to the anionic intermediate. The C3 position is activated by an ortho-nitrile group. Experimental evidence from the closely related 3,4,5,6-tetrafluorophthalonitrile shows a strong preference for substitution at the C4 (and equivalent C5) position. rsc.org This indicates that the para activating effect of a nitrile group is the dominant factor controlling regioselectivity in this system. researchgate.net This preference arises from the ability of the para substituent to delocalize the negative charge of the intermediate onto the nitrile group through resonance, which is a more significant stabilizing effect compared to the inductive effect from a meta substituent.

The functionalization of this compound via nucleophilic aromatic substitution predominantly proceeds through the classical two-step SNAr (addition-elimination) mechanism . nih.gov

Addition Step (Rate-Determining): The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a fluorine atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . harvard.eduharvard.edu The aromaticity of the ring is temporarily broken in this step. The stability of this anionic intermediate is crucial and is enhanced by the delocalization of the negative charge onto the electron-withdrawing nitrile groups, particularly when they are positioned ortho or para to the site of attack. The formation of this complex is typically the rate-determining step of the reaction.

Elimination Step (Fast): The aromaticity of the ring is restored in a subsequent fast step, where the leaving group (fluoride ion) is expelled from the Meisenheimer complex.

The preference for substitution at the C4 or C6 position over the C3 position can be explained by examining the resonance structures of the respective Meisenheimer complexes. When the nucleophile attacks at the C4 or C6 position, the negative charge can be delocalized directly onto the nitrogen atom of the para-nitrile group, providing substantial stabilization. This level of stabilization is not possible when the attack occurs at a position meta to the activating group.

In some cases, particularly with very good leaving groups or less stabilizing aromatic systems, a concerted SNAr (cSNAr) mechanism has been proposed and computationally supported. nih.gov In this single-step mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group occur simultaneously, avoiding the formation of a distinct Meisenheimer intermediate. harvard.eduharvard.edu However, for highly activated systems like fluorinated phthalonitriles, the stepwise mechanism via a stable Meisenheimer complex is generally considered the dominant pathway.

Mechanistic Studies of Substitution Pathways

Identification of Intermediates and Transition States

The synthesis of this compound via nucleophilic aromatic substitution (SNAr) proceeds through a well-established two-step, addition-elimination mechanism. The central feature of this mechanism is the formation of a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comharvard.edu

The resulting Meisenheimer complex is a cyclohexadienyl anion, with the negative charge delocalized across the aromatic system and, importantly, onto the strongly electron-withdrawing cyano groups. stackexchange.com This delocalization provides significant stabilization for the otherwise high-energy intermediate. The structure of this intermediate is non-aromatic. The reaction concludes with the rapid expulsion of a fluoride ion (F⁻) as the leaving group, which restores the aromaticity of the ring and yields the final substituted product. stackexchange.com While some computational studies have proposed concerted SNAr mechanisms that bypass a stable intermediate, the stepwise pathway involving the Meisenheimer complex remains the widely accepted model for this class of reactions. nih.govnih.govresearchgate.net

Role of Activating Groups and Leaving Group Effects

In the context of nucleophilic aromatic substitution, the reaction rate is highly dependent on the nature of the substituents on the aromatic ring. Unlike electrophilic substitutions, SNAr reactions are accelerated by the presence of strong electron-withdrawing groups (EWGs), which are referred to as "activating groups" for this mechanism. masterorganicchemistry.com

In the synthesis starting from tetrafluorophthalonitrile, the two cyano (-CN) groups and the fluorine atoms themselves serve as powerful activating groups. The cyano groups, in particular, are exceptionally effective at withdrawing electron density from the ring and stabilizing the negative charge of the Meisenheimer intermediate through resonance, especially when positioned ortho or para to the site of nucleophilic attack. masterorganicchemistry.com This stabilization lowers the activation energy of the rate-determining step, thereby increasing the reaction rate.

Optimization of Reaction Conditions and Isolation Techniques

The selective synthesis of this compound requires careful optimization of reaction conditions to favor monosubstitution and prevent the formation of di- or tri-substituted byproducts. Key parameters that are manipulated include the choice of base, solvent, temperature, and stoichiometry of the reactants. rsc.org

Studies on the reaction of tetrafluorophthalonitrile with nucleophiles like alcohols have shown that the nature of the base and solvent is critical. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF) can provide high yields of the monosubstituted product. In contrast, the use of potassium carbonate (K₂CO₃) in dimethylformamide (DMF), a common combination for SNAr reactions, may be less efficient for achieving selective monosubstitution under certain conditions. rsc.org Controlling the stoichiometry—typically by using a slight excess of the nucleophile—is also essential to drive the reaction to completion while minimizing over-substitution.

Table 1: Effect of Reaction Conditions on the Synthesis of a Monosubstituted Trifluorophthalonitrile Derivative Data derived from analogous synthetic procedures. rsc.org

| Base | Solvent | Temperature (°C) | Time (h) | Yield of Monosubstituted Product (%) | Notes |

|---|---|---|---|---|---|

| K₂CO₃ | DMF | 100 | 24 | Low to Moderate | Less efficient for selective monosubstitution. |

| NaH | THF | Room Temp to Reflux | Varies | High | Optimized conditions provide good selectivity. |

Upon completion of the reaction, standard laboratory techniques are employed for the isolation and purification of the product. The reaction mixture is typically quenched with water or a dilute acid, followed by extraction of the organic product into a suitable solvent like dichloromethane (B109758) or ethyl acetate. osti.gov The crude product can then be purified by several methods, including recrystallization from an appropriate solvent system, steam distillation to remove non-volatile impurities, or column chromatography on silica (B1680970) gel to separate the desired product from any remaining starting material and isomeric byproducts. rsc.orgchemicalbook.comijddr.in The purity and identity of the final compound are confirmed using analytical techniques such as ¹⁹F and ¹H NMR spectroscopy. rsc.org

Scale-Up Considerations and Industrial Relevance of Synthetic Routes

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale introduces several critical considerations. Key challenges include efficient heat management, as nucleophilic aromatic substitutions can be exothermic, and the precise control of reaction parameters in large-volume reactors. chemicalbook.com The use of anhydrous reagents, such as potassium fluoride in halogen exchange reactions or sodium hydride in substitution reactions, requires stringent control over moisture to prevent side reactions and ensure consistent yields on a large scale. chemicalbook.com Material handling and purification processes must also be adapted for scale; for example, laboratory-scale chromatography is often replaced with industrial-scale techniques like fractional or steam distillation and centrifugation for product isolation. chemicalbook.com

The industrial relevance of this compound and related fluorinated phthalonitriles is significant, primarily due to their role as advanced monomers for the production of high-performance thermosetting polymers. rsc.org When polymerized, these monomers form cross-linked networks that result in resins with a unique combination of desirable properties. These materials exhibit exceptional thermal and oxidative stability, capable of long-term service at temperatures exceeding 300°C. researchgate.netnih.gov Furthermore, the incorporation of fluorine imparts a low dielectric constant, low dielectric loss, and very low water absorption, making these resins ideal for applications in high-frequency electronics, microelectronics packaging, and radomes. researchgate.net Their high strength, chemical resistance, and excellent performance in harsh environments also make them valuable as matrix resins for advanced composites in the aerospace and defense industries. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹⁹F, and ¹³C, it is possible to map out the molecular skeleton and define the specific isomeric form.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3,4,6-Trifluorophthalonitrile is characterized by its simplicity, showing a single signal corresponding to the lone proton at the C-5 position of the benzene (B151609) ring. Due to the strong electron-withdrawing nature of the adjacent fluorine atoms and nitrile groups, this proton is significantly deshielded and is expected to resonate at a downfield chemical shift, typically in the range of 7.5-8.0 ppm.

The multiplicity of this signal provides a wealth of structural information. The H-5 proton is coupled to three different fluorine nuclei:

Ortho-coupling to the fluorine at C-6 (³JH-F).

Meta-coupling to the fluorine at C-4 (⁴JH-F).

Para-coupling to the fluorine at C-3 (⁵JH-F), which is typically very small or negligible.

Consequently, the signal for H-5 is expected to appear as a complex multiplet, specifically a doublet of doublets of doublets (ddd), assuming all coupling constants are resolved.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Isomer Differentiation and Fluorine Environment Analysis

¹⁹F NMR is particularly crucial for distinguishing between isomers of fluorinated compounds due to its high sensitivity and wide range of chemical shifts. wikipedia.org In this compound, the three fluorine atoms are chemically non-equivalent and therefore produce three distinct signals in the ¹⁹F NMR spectrum.

Experimental data has identified the signal for the fluorine at the C-6 position. amazonaws.com This fluorine atom is ortho to the single proton, resulting in a characteristic three-bond coupling (³JF-H).

F-6: This fluorine is adjacent to the C-5 proton. Its signal is reported at approximately δ -103.6 ppm and appears as a doublet due to coupling with H-5 (³JF-H). amazonaws.com It would be further split into a doublet of doublets by the meta-coupling to F-4 (⁴JF-F).

F-4: This fluorine is positioned between a fluorine (at C-3) and a proton (at C-5). Its signal is expected to be a doublet of doublets due to ortho-coupling with F-3 (³JF-F) and meta-coupling with H-5 (⁴JH-F).

F-3: This fluorine is ortho to F-4 and para to H-5. Its signal should appear as a doublet due to the strong ortho-coupling with F-4 (³JF-F). Any para-coupling to H-5 would be very small.

The unique set of chemical shifts and the intricate spin-spin coupling patterns between the fluorine nuclei and the proton provide a definitive fingerprint for the 3,4,6- substitution pattern. wikipedia.orgman.ac.uk

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Interactions |

|---|---|---|---|

| F-3 | More deshielded region | d | ³JF3-F4 |

| F-4 | Intermediate region | dd | ³JF4-F3, ⁴JF4-H5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum of this compound should display eight distinct signals, corresponding to the six carbons of the aromatic ring and the two carbons of the nitrile groups. The chemical shifts are influenced by the attached atoms and their position on the ring. scribd.com

A key feature of the spectrum is the presence of large one-bond carbon-fluorine coupling constants (¹JC-F), which can be in the range of 240-270 Hz. scribd.com These large couplings cause the signals for C-3, C-4, and C-6 to appear as distinct doublets in a proton-decoupled spectrum. Smaller two- and three-bond couplings (²JC-F, ³JC-F) will further split these and other carbon signals. The nitrile carbons (C≡N) are expected in the range of 110-120 ppm, while carbons directly bonded to fluorine will be significantly downfield. researchgate.net

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Key Coupling Interactions |

|---|---|---|

| C-1 | ~115 | ³JC1-F6, ³JC1-F2(CN) |

| C-2 | ~115 | ³JC2-F3 |

| C-3 | ~160 (d) | ¹JC3-F3, ²JC3-F4 |

| C-4 | ~158 (d) | ¹JC4-F4, ²JC4-F3, ²JC4-H5 |

| C-5 | ~120 | ²JC5-F4, ²JC5-F6 |

| C-6 | ~155 (d) | ¹JC6-F6, ²JC6-H5 |

| -CN (1) | ~112 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in assembling the molecular puzzle by revealing correlations between nuclei through chemical bonds.

COSY (Correlation Spectroscopy): Since there is only one proton in the molecule, a ¹H-¹H COSY spectrum would not show any cross-peaks, confirming the presence of an isolated proton spin system. nmrdb.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. For this compound, it would show a single cross-peak connecting the ¹H signal of H-5 to the ¹³C signal of C-5, allowing for the unambiguous assignment of the C-5 resonance.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D technique for this molecule. It reveals correlations between protons and carbons over two or three bonds. The H-5 proton would show cross-peaks to its neighboring carbons: C-4, C-6, and the quaternary carbon C-1. These correlations are critical for confirming the connectivity around the single proton and verifying the substitution pattern of the entire ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic "fingerprint" based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is defined by several key absorption bands that correspond to its specific functional groups. The presence of these characteristic bands confirms the molecular identity. vscht.cz

Nitrile (C≡N) Stretching: A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹. This is a highly characteristic peak for nitrile functional groups.

Aromatic C-H Stretching: A weak to medium absorption above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹, corresponds to the stretching vibration of the single C-H bond on the aromatic ring.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, which are characteristic of the carbon-carbon double bonds within the benzene ring.

Carbon-Fluorine (C-F) Stretching: Strong, intense absorption bands are expected in the 1100-1300 cm⁻¹ region, indicative of the C-F bonds. The exact position and number of bands can be complex due to the multiple fluorine atoms.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2220 - 2240 | Strong, Sharp |

| Aromatic C-H | Stretching | 3050 - 3100 | Weak to Medium |

| Aromatic C=C | Ring Stretching | 1400 - 1600 | Variable, Sharp |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound with high accuracy. researchgate.netmsesupplies.com

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the determination of its "exact mass". bioanalysis-zone.comspectroscopyonline.com This high level of accuracy enables the unambiguous determination of the elemental formula of a molecule by distinguishing it from other molecules with the same nominal mass. spectroscopyonline.comrsc.org For this compound, HRMS would confirm its molecular formula, C₈HF₃N₂, by providing a highly accurate mass measurement that falls within a few parts per million (ppm) of the theoretical calculated mass. waters.com This technique is crucial for confirming the identity of newly synthesized compounds and for analyzing complex mixtures. creative-proteomics.com The resolving power of HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, allows for the separation of ions with very similar masses, further enhancing the confidence in the assigned elemental composition. waters.comnih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique particularly well-suited for the analysis of a wide range of molecules, including synthetic polymers and other organic compounds, with minimal fragmentation. wpmucdn.comresearchgate.net In MALDI-TOF (Time-of-Flight) MS, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. wpmucdn.com This method is valuable for determining the molecular weight of compounds like this compound. google.com The resulting mass spectrum would show a prominent peak corresponding to the molecular ion of the compound, confirming its molecular weight. MALDI-TOF MS is also instrumental in the characterization of polymers derived from phthalonitrile (B49051) precursors, providing information on repeating units and molecular weight distributions. a-star.edu.sgresearchgate.netwaters.com The choice of matrix is critical for successful analysis, with compounds like trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) being commonly used for fluorinated organic compounds. a-star.edu.sgfrontiersin.org

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy provide insights into the electronic structure and photophysical properties of molecules.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu The resulting spectrum provides information about the electronic transitions within a molecule. For phthalonitrile derivatives, the UV-Vis spectrum is typically characterized by distinct absorption bands. researchgate.netaminer.orgconicet.gov.ar Phthalocyanines, which are synthesized from phthalonitriles, exhibit a strong absorption band, known as the Q band, in the visible region (around 600-750 nm) due to π-π* transitions. core.ac.uknih.gov Another band, the B band, appears in the UV region (around 300-400 nm). nih.gov The substitution pattern on the phthalonitrile ring can influence the position and intensity of these absorption bands. yorku.caresearchgate.net

Table 2: Typical Electronic Transitions for Phthalonitrile Derivatives

| Band | Wavelength Range (nm) | Type of Transition |

| B Band | 300 - 400 | π → π |

| Q Band | 600 - 750 | π → π |

This table provides general ranges for phthalocyanines derived from phthalonitriles.

Fluorescence spectroscopy is a highly sensitive technique that analyzes the light emitted by a molecule after it has been excited by absorbing photons. horiba.com The fluorescence emission spectrum, which is typically a mirror image of the excitation spectrum, provides information about the electronic structure and excited states of the molecule. horiba.com While many phthalonitrile derivatives themselves may not be highly fluorescent, their corresponding phthalocyanine (B1677752) complexes can exhibit fluorescence. The fluorescence properties, including the emission wavelength and intensity, are influenced by factors such as the central metal ion and peripheral substituents. nih.govresearchgate.netnih.gov

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. rsc.orgedinst.com It can be measured using absolute or relative methods. edinst.comhamamatsu.com The quantum yield is sensitive to the molecular environment and can be affected by solvent polarity and the presence of quenchers. researchgate.net For substituted phthalocyanines, the quantum yield is an important characteristic for applications in areas like photodynamic therapy and as fluorescent probes. grafiati.com

X-ray Crystallography for Solid-State Molecular Structure and Packing

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed elucidation of molecular geometry, including bond lengths and angles, as well as the arrangement of molecules in the crystal lattice, known as crystal packing. This information is crucial for understanding the physical and chemical properties of a compound in its solid state.

The synthesis of 4-{2-(2-thienyl)ethoxy}-3,5,6-trifluorophthalonitrile was achieved by reacting 2-(2-thienyl)ethanol with tetrafluorophthalonitrile (B154472) in the presence of sodium hydride in dry tetrahydrofuran (B95107). rsc.org This reaction results in the monosubstitution of a fluorine atom with the 2-(2-thienyl)ethoxy group.

Crystallographic Data and Molecular Structure

The crystallographic data for 4-{2-(2-thienyl)ethoxy}-3,5,6-trifluorophthalonitrile provides a foundation for understanding the structural parameters of the fluorinated phthalonitrile core. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C14H7F3N2OS |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.965(3) |

| b (Å) | 7.475(2) |

| c (Å) | 12.008(2) |

| α (°) | 90 |

| β (°) | 109.80(3) |

| γ (°) | 90 |

| Volume (ų) | 1262.5(5) |

| Z | 4 |

Table 1: Crystallographic data for 4-{2-(2-thienyl)ethoxy}-3,5,6-trifluorophthalonitrile.

The bond lengths and angles within the trifluorophthalonitrile moiety of the derivative are of particular interest as they offer a close approximation to what might be observed in the parent compound. The presence of the electron-donating ethoxy-thienyl group may induce minor changes in the electronic distribution and, consequently, the bond parameters of the aromatic ring compared to the unsubstituted this compound.

Solid-State Molecular Packing

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of 3,4,6-trifluorophthalonitrile. These methods, rooted in solving the Schrödinger equation, provide a detailed picture of how electrons are distributed within the molecule, which in turn governs its chemical behavior. openaccessjournals.com

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. researchgate.net DFT calculations are widely used to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional arrangement. researchgate.netmdpi.com

These calculations have shown that the stability of related fluorinated and substituted phthalonitriles can be influenced by the positions of the substituents. nih.gov For instance, studies on similar molecules have demonstrated that the method of calculation, such as including dispersion corrections, can refine the predicted stability order of different isomers. nih.gov The calculated electronic energy from these methods provides a quantitative measure of the molecule's stability. nih.gov

Table 1: Representative Calculated Geometrical Parameters for a Fluorinated Phthalonitrile (B49051) Derivative

| Parameter | Calculated Value (DFT/B3LYP/6-311G(d,p)) |

|---|---|

| C-C (aromatic) bond length | ~1.39 Å |

| C-F bond length | ~1.34 Å |

| C-CN bond length | ~1.44 Å |

| C≡N bond length | ~1.16 Å |

| C-C-C bond angle | ~120° |

| F-C-C bond angle | ~119° |

Note: These are representative values for a related fluorinated phthalonitrile and may vary slightly for this compound. The specific basis set and functional used in the calculation can also influence the results.

Ab Initio Methods for Electronic Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for investigating the electronic properties of this compound. openaccessjournals.comscirp.org These methods can be used to calculate fundamental electronic properties such as ionization potential, electron affinity, and the distribution of electron density. arxiv.orgaps.orgufms.br

The electronic structure of fluorinated aromatic compounds is significantly influenced by the high electronegativity of the fluorine atoms, which can lead to interesting and useful electronic behaviors. researchgate.net Ab initio calculations can precisely map the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and its potential in electronic applications. arxiv.org

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Computational methods are invaluable for predicting and interpreting the spectroscopic data of this compound. By simulating the interaction of the molecule with electromagnetic radiation, these calculations can predict various spectroscopic parameters.

NMR Chemical Shifts: DFT calculations can accurately predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. nih.gov These predictions are instrumental in assigning the signals in experimental NMR spectra to specific atoms within the molecule. nih.gov

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. nih.gov These theoretical spectra aid in the interpretation of experimental vibrational data, allowing for the assignment of specific absorption bands to particular molecular vibrations. nih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption and the corresponding electronic transitions, providing insight into the molecule's color and photophysical properties.

Table 2: Predicted Spectroscopic Data for a Substituted Trifluorophthalonitrile Derivative

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹⁹F NMR Chemical Shift (δ, ppm) | -118 to -137 |

| Vibrational Frequency (C≡N stretch, cm⁻¹) | ~2240 |

| UV-Vis λmax (nm) | ~290 |

Note: These values are based on data for a closely related compound, 4-((Adamantan-1-yl)amino)-3,5,6-trifluorophthalonitrile, and serve as an estimate. nih.gov The exact values for this compound may differ.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for unraveling the intricate details of chemical reactions involving this compound. researchgate.netsmu.edumdpi.com By simulating the reaction pathways, chemists can gain a deeper understanding of the underlying mechanisms, identify key intermediates and transition states, and predict the feasibility of a reaction. scispace.com

Potential Energy Surface Mapping and Transition State Analysis

A key aspect of computational reaction modeling is the exploration of the potential energy surface (PES). numberanalytics.comlongdom.orglibretexts.org The PES is a multidimensional landscape that represents the energy of the system as a function of the positions of the atoms. uni-muenchen.dewayne.edu By mapping the PES, researchers can identify the most favorable reaction pathway, which corresponds to the path of minimum energy. libretexts.org

The highest point along this minimum energy path is the transition state, which represents the energy barrier that must be overcome for the reaction to proceed. numberanalytics.comlibretexts.orgwayne.edu Computational methods can be used to locate and characterize these transition states, providing crucial information about the reaction's activation energy. numberanalytics.comuni-muenchen.de For example, in hydrodefluorination reactions of related compounds, DFT calculations have been used to propose reaction pathways. amazonaws.com

Kinetic and Thermodynamic Parameter Calculations

Once the reactants, products, and transition states of a reaction have been computationally identified, it is possible to calculate important kinetic and thermodynamic parameters. koreascience.krmdpi.comsdewes.orgsci-hub.ru

Thermodynamic Parameters: Computational chemistry software can calculate changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction. scispace.com These values indicate whether a reaction is exothermic or endothermic, and whether it is spontaneous under given conditions. mdpi.com

Kinetic Parameters: Using transition state theory, the rate constant (k) of a reaction can be estimated from the calculated activation energy. koreascience.kr This allows for the prediction of reaction rates and how they might be affected by changes in temperature.

These calculated parameters provide a quantitative understanding of the reaction's feasibility and speed, which is essential for optimizing reaction conditions and designing efficient synthetic routes. sdewes.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. scienceopen.com These simulations provide detailed information on the conformational changes, flexibility, and intermolecular interactions of molecules. scienceopen.comnih.gov While specific MD simulation studies focused solely on the this compound monomer are not prominent in the literature, research on related phthalonitrile-based polymers and the use of MD for property prediction provides valuable insights. mdpi.comoaepublish.com

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. libretexts.orglumenlearning.com For a relatively rigid molecule like this compound, which is based on a benzene (B151609) ring, the primary source of conformational flexibility would arise from the rotation of the two nitrile (-C≡N) groups around the carbon-carbon single bonds connecting them to the ring.

The benzene ring itself is planar, but the substituents can cause minor puckering. nobelprize.org The presence of three fluorine atoms and two nitrile groups creates a specific electrostatic and steric environment. The stability of different rotational conformers of the nitrile groups would be influenced by steric hindrance and electrostatic interactions between the nitrile groups and the adjacent fluorine atoms. Computational methods like Density Functional Theory (DFT) can be used to calculate the potential energy surface for the rotation of these groups to identify the most stable conformations. researchgate.net Studies on other halogenated pyran analogues have shown that DFT calculations, in conjunction with experimental data, can effectively determine conformational preferences. oaepublish.com For instance, the introduction of a fluorine atom into 1,5-diaryl-3-oxo-1,4-pentadiene derivatives was found to significantly alter the conformational landscape, leading to the predominance of a specific conformer group. mdpi.com A similar detailed analysis for this compound would be necessary to fully characterize its conformational behavior.

The intermolecular interactions of this compound are dictated by its unique structure, featuring an electron-deficient aromatic ring and highly polar nitrile groups. The fluorine atoms significantly influence the electronic properties of the benzene ring, making it a π-acidic system. This can lead to attractive interactions with electron-rich aromatic systems. researchgate.net

Key Interaction Types:

Dipole-Dipole Interactions: The two nitrile groups create a significant molecular dipole moment, leading to strong dipole-dipole interactions between molecules.

π-π Stacking: While the electron-deficient nature of the fluorinated ring might lead to repulsive interactions with other similar rings, it can favor stacking with electron-rich aromatic molecules. researchgate.net

Aggregation: Phthalonitrile derivatives are precursors to phthalocyanines, which are well-known to aggregate in solution. nih.govrsc.org This aggregation is often solvent-dependent, with aggregation being more pronounced in less polar solvents. rsc.org While the monomer itself is less likely to form the strong aggregates seen in phthalocyanines, intermolecular interactions will govern its solubility and crystal packing. Studies on fluorinated phthalocyanines show that aggregation behavior is complex, influenced by both the solvent and the specific substitution pattern. rsc.org Computational studies using Hirshfeld surface analysis have been effective in quantifying the intermolecular interactions in fluorinated macrocycles, revealing that fluorine substitution dramatically alters the crystal packing compared to non-fluorinated analogues. nih.gov

Computational Design and Prediction of Novel Derivatives with Enhanced Properties

Computational methods are instrumental in the rational design of new molecules based on a parent structure like this compound. rsc.orgnih.gov By modifying the core structure and using computational tools to predict the properties of the resulting derivatives, researchers can target molecules with enhanced characteristics for specific applications, such as high-performance polymers or functional dyes. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. nih.govmdpi.com These models use molecular descriptors—numerical values that characterize the topology, geometry, and electronic features of a molecule—to build a predictive mathematical equation. imist.ma

While no specific QSAR studies on this compound were found, the principles are widely applied in drug discovery and materials science. nih.govnih.gov For example, QSAR studies have been performed on substituted phthalonitriles to understand their monoamine oxidase (MAO) inhibitory activity, combining the analysis with molecular docking to elucidate binding modes. nih.gov A recent study used machine learning and molecular dynamics to create a multi-fidelity model for predicting the melting points of various phthalonitriles, a key property for their processability into resins. oaepublish.com This study noted that fluorine substitution can alter inter- and intra-molecular interactions, affecting properties like the melting point. oaepublish.com

For this compound derivatives, a QSAR/QSPR study could involve:

Designing a library of virtual derivatives with different substituents.

Calculating molecular descriptors for each derivative (e.g., dipole moment, molecular weight, polarizability, HOMO/LUMO energies).

Correlating these descriptors with a target property (e.g., thermal stability, dielectric constant, biological activity) using statistical methods like multiple linear regression (MLR) or machine learning algorithms. imist.ma

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies This table lists common descriptor types and their relevance in predicting molecular properties.

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Describes a molecule's reactivity, polarity, and ability to participate in electrostatic interactions. researchgate.net |

| Topological | Molecular Connectivity Indices (e.g., Chi indices) | Encodes information about the size, shape, and degree of branching in a molecule. |

| Physicochemical | LogP (lipophilicity), Molar Refractivity (MR) | Relates to a molecule's solubility, permeability, and transport properties. nih.gov |

| Steric/3D | Molecular Volume, Surface Area | Describes the size and shape of the molecule, which is important for receptor fitting and intermolecular interactions. |

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those possessing desired properties. nih.gov While often associated with drug discovery, it is also a powerful tool for materials science. Starting with a core structure like this compound, virtual screening can be employed to discover novel derivatives with potential applications as high-performance materials.

The process typically involves:

Library Generation: Creating a large virtual library of compounds by adding various substituents or linkers to the this compound scaffold.

Property Prediction: Using QSPR models, molecular docking (if a target protein or surface is involved), or direct simulation (like MD) to predict key properties for each compound in the library. For material applications, these properties could include thermal stability, glass transition temperature, dielectric constant, or mechanical strength. scienceopen.comresearchgate.net

Filtering and Ranking: Compounds are filtered and ranked based on the predicted properties, allowing researchers to prioritize a smaller, more manageable number of candidates for experimental synthesis and testing.

Phthalonitrile-based resins are known for their exceptional thermal stability, making them suitable for aerospace and electronics applications. mdpi.comresearchgate.net Virtual screening could accelerate the discovery of new phthalonitrile monomers that offer improved processability (e.g., lower melting points) without compromising the high-temperature performance of the final cured polymer. oaepublish.com

Role in Polymer Chemistry and Advanced Materials Science

Cyclotetramerization to Phthalocyanine (B1677752) Derivativesrsc.orgresearchgate.net

The cyclotetramerization of phthalonitrile (B49051) derivatives is a fundamental method for synthesizing the robust 18 π-electron aromatic system of phthalocyanines. When 3,4,6-trifluorophthalonitrile is used as the precursor, its inherent asymmetry leads to the formation of distinct isomeric products.

Synthesis of Symmetrical Phthalocyanines from this compound (Hypothetical Isomers)

The term "symmetrical" in this context refers to a phthalocyanine synthesized from a single type of phthalonitrile precursor. However, the cyclotetramerization of an unsymmetrically substituted precursor like this compound does not yield a single molecular structure. Instead, it produces a statistical mixture of four constitutional isomers. This occurs because the four phthalonitrile units can orient themselves in different ways relative to each other during the macrocycle formation.

The synthesis is typically achieved by heating the phthalonitrile in a high-boiling point solvent, such as n-pentanol, often in the presence of a metal salt (e.g., zinc acetate, cobalt chloride) to yield the corresponding metallophthalocyanine. researchgate.net The resulting isomers possess the same molecular formula but differ in the spatial arrangement of the fluorine atoms on the periphery of the phthalocyanine core. These isomers are generally difficult to separate, and the product is used as an isomeric mixture.

| Isomer Symmetry Group | Description |

|---|---|

| C4h | The four precursor units are arranged in a regular, rotating pattern, resulting in the highest symmetry among the isomers. |

| D2h | The precursor units are arranged in two pairs of mirror images, leading to a more rectangular symmetry. |

| C2v | Two adjacent precursor units are oriented in one direction, while the other two are also adjacent and oriented in the opposite direction. |

| Cs | The precursor units are arranged with the least symmetry, having only a single mirror plane. |

Synthesis of Unsymmetrical Phthalocyanines via Co-Cyclizationrsc.orgresearchgate.net

To achieve more control over the final structure and properties, unsymmetrical phthalocyanines are synthesized through the mixed cyclotetramerization (co-cyclization) of two different phthalonitrile precursors. researchgate.net In this approach, this compound (A) is reacted with another substituted phthalonitrile (B) in a specific molar ratio, typically 3:1, to favor the formation of an A₃B-type phthalocyanine.

This statistical condensation method inevitably yields a mixture of products, including the desired A₃B phthalocyanine alongside other combinations such as A₄, A₂B₂, AB₃, and B₄. nih.gov The separation of these products can be challenging and often requires extensive column chromatography. The yield of the target A₃B compound depends on the statistical probability and the relative reactivity of the two nitrile precursors.

| Product Type | Composition | Common Name |

|---|---|---|

| A₄ | Four units of A | Symmetrical Phthalocyanine |

| A₃B | Three units of A, one unit of B | Trisubstituted Unsymmetrical Phthalocyanine |

| A₂B₂ | Two units of A, two units of B | Disubstituted Unsymmetrical Phthalocyanine |

| AB₃ | One unit of A, three units of B | Monosubstituted Unsymmetrical Phthalocyanine |

| B₄ | Four units of B | Symmetrical Phthalocyanine |

Influence of Fluorine Substitution Pattern on Phthalocyanine Propertiesresearchgate.netrsc.orgbeilstein-journals.org

The introduction of fluorine atoms onto the phthalocyanine macrocycle has a profound impact on its physicochemical properties, stemming from the high electronegativity of fluorine.

Electronic Properties: Fluorine atoms act as strong electron-withdrawing groups, which lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine ring. yildiz.edu.tr This modification can change the intrinsic semiconducting nature of the material from p-type (hole conduction) to n-type (electron conduction), making these materials valuable for applications in organic electronics like field-effect transistors. researchgate.netrsc.org

Solubility and Aggregation: Unsubstituted phthalocyanines are notoriously insoluble due to strong π-π stacking interactions that cause aggregation. beilstein-journals.org Fluorine substitution can enhance solubility in a range of organic solvents. yildiz.edu.trnih.gov Furthermore, trifluoroethoxy-substituted phthalocyanines are known to suppress aggregation due to steric repulsion, which is crucial for solution-based applications and processing. beilstein-journals.org

Spectroscopic Properties: Phthalocyanines exhibit characteristic electronic absorption spectra with an intense "Q-band" in the visible region (600-750 nm) and a "B-band" in the UV region (300-400 nm). rsc.orgyildiz.edu.tr The position of these bands can be influenced by the nature and position of substituents. Electron-withdrawing fluorine groups can cause shifts in these absorption maxima.

Crystal Packing: The presence of fluorine atoms can lead to strong repulsion between adjacent molecules in the solid state, altering the crystal structure and molecular packing compared to non-fluorinated analogues. rsc.org

| Property | Effect of Fluorination | Underlying Reason | Reference |

|---|---|---|---|

| Semiconductor Type | Can induce a shift from p-type to n-type conductivity. | Strong electron-withdrawing nature of fluorine lowers HOMO/LUMO energy levels. | researchgate.netrsc.org |

| Solubility | Generally improves solubility in organic solvents. | Alters intermolecular forces and disrupts efficient crystal packing. | yildiz.edu.trnih.govacs.org |

| Aggregation | Tends to suppress π-π stacking (aggregation). | Steric hindrance and electrostatic repulsion between fluorinated peripheries. | beilstein-journals.orgyildiz.edu.tr |

| Redox Potential | Makes oxidation more difficult and reduction easier. | Lowers the energy of the π-conjugated system. | yildiz.edu.tr |

Polymerization of this compound via Nitrile Linkages

Beyond forming discrete macrocycles, this compound can serve as a monomer for producing high-performance thermosetting polymers. In this process, the reactive nitrile groups are polymerized at high temperatures to form a highly cross-linked, thermally stable network.

Exploration of Polymerization Conditions and Mechanisms

Phthalonitrile-based resins are known for their exceptional thermal and oxidative stability. The polymerization, or "curing," is typically achieved by heating the monomer to temperatures above its melting point, often in the range of 200-300°C. acs.orgmdpi.com The process can be self-curing, though various curing agents like aromatic amines or metallic salts can be added to modify the reaction rate and final properties of the polymer.

Characterization of Resulting Polymeric Structures

The transformation from monomer to a cross-linked polymer is monitored, and the final material is characterized using a suite of analytical techniques to determine its structure, thermal stability, and mechanical properties.

Structural Characterization: Fourier-transform infrared (FT-IR) spectroscopy is a primary tool used to follow the curing process. The disappearance of the characteristic nitrile (–C≡N) stretching vibration peak (around 2230 cm⁻¹) indicates the consumption of the nitrile groups and the formation of the polymeric network. mdpi.com X-ray Photoelectron Spectroscopy (XPS) can be employed to analyze the elemental composition and bonding states within the cured polymer. mdpi.com

Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to identify the melting temperature (Tₘ) of the monomer and the exothermic curing reaction. acs.org After curing, DSC can be used to determine the glass transition temperature (T₉) of the polymer, which is typically very high for phthalonitrile resins. Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the polymer, measuring the temperature at which weight loss occurs. Fluorinated poly(ether nitrile)s have shown exceptional stability, with 5% weight loss temperatures often exceeding 500°C. researchgate.net

Mechanical Properties: Dynamic Mechanical Analysis (DMA) provides information on the viscoelastic properties of the cured polymer, including its storage modulus (a measure of stiffness) and glass transition temperature.

| Technique | Information Obtained |

|---|---|

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Monitors the disappearance of the nitrile (–C≡N) group to track the extent of the curing reaction. |

| Differential Scanning Calorimetry (DSC) | Determines monomer melting point (Tₘ), curing exotherm, and polymer glass transition temperature (T₉). |

| Thermogravimetric Analysis (TGA) | Measures thermal stability, decomposition temperature, and char yield at high temperatures. |

| Dynamic Mechanical Analysis (DMA) | Evaluates mechanical properties such as storage modulus and provides another measure of T₉. |

| X-ray Photoelectron Spectroscopy (XPS) | Analyzes surface elemental composition and chemical bonding states in the cured polymer. |

This compound as a Building Block for Complex Molecular Architectures

This compound is a highly versatile precursor in the synthesis of complex molecular structures, owing to its reactive dinitrile functionality and the property-tuning effects of its asymmetrical fluorine substitution. These features allow it to be incorporated into a range of macromolecules, from discrete macrocycles to extended porous frameworks, serving as a foundational component for materials with tailored properties.

Precursor for Dendrimers and Macrocycles

The primary role of this compound in this context is as a precursor for synthesizing asymmetrically substituted macrocycles, particularly phthalocyanines. Phthalocyanines are robust 18-π-electron aromatic macrocycles formed through the cyclotetramerization of four phthalonitrile units. nih.govaalto.fi When this compound is used in a mixed condensation reaction with other substituted or unsubstituted phthalonitriles, it yields A₃B or other asymmetrically substituted phthalocyanine derivatives. This method allows for precise control over the final molecule's electronic properties and solubility.

While less documented, the structural features of this compound also suggest its potential use in dendrimer synthesis. Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. nih.gov Synthetic strategies for dendrimers are broadly categorized as divergent or convergent. nih.gov

Divergent Synthesis: This approach starts from a central core and builds generations outwards. This compound could potentially be modified to act as a branching unit.

Convergent Synthesis: This method involves synthesizing the outer branches (dendrons) first and then attaching them to a central core. The dinitrile functionality could be used to construct these dendrons.

The synthesis of triazine-based dendrimers, for instance, has been achieved through the cycloaddition of terminal nitrile groups, a reaction pathway for which phthalonitriles are suitable precursors. nih.gov

Integration into Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. tcichemicals.com The modular nature of COF synthesis allows for the precise design of pore size, geometry, and chemical functionality. This compound is an excellent candidate as a building block or "linker" for creating functional COFs and other porous organic polymers.

The integration of fluorine atoms into the backbones of COFs has been shown to significantly enhance their material properties. Fluorinated COFs exhibit improved performance in gas sorption and catalysis. chinesechemsoc.orgresearchgate.net For example, fluorination can increase CO₂ affinity and photocatalytic activity for CO₂ reduction. chinesechemsoc.org The presence of fluorine atoms within the pores creates a unique chemical environment that can lead to stronger interactions with specific guest molecules. Studies on isostructural COFs with and without fluorine substituents have demonstrated that fluorinated versions show improved CO₂ sorption ability and higher CO₂/N₂ selectivity. researchgate.net

When used as a linker, the nitrile groups of this compound can undergo condensation reactions with amines or other linkers to form stable linkages such as imines or azines, which are common in COF chemistry. tcichemicals.comnih.gov The resulting framework would feature pores decorated with fluorine atoms, which can confer desirable properties such as hydrophobicity and enhanced thermal stability. Research on fluorinated porous polymers has also highlighted their utility in creating materials with very low dielectric constants, a critical property for high-frequency electronic packaging. researchgate.netmdpi.com

Advanced Material Applications of this compound Derivatives

The derivatives of this compound, most notably asymmetrically fluorinated phthalocyanines, possess unique optoelectronic and chemical properties that make them suitable for a wide range of advanced material applications. The electron-withdrawing nature of the fluorine atoms significantly modulates the electronic structure of these derivatives, enhancing their performance in electronics, sensing, and photonics.

Organic Electronics (e.g., OLEDs, OFETs, OPVs)

The introduction of strong electron-withdrawing fluorine substituents onto the phthalocyanine macrocycle is a key strategy for developing n-type organic semiconductors. proquest.commdpi.com Most unsubstituted phthalocyanines are p-type semiconductors, meaning they conduct positive charge carriers (holes). Fluorination lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which facilitates the injection and transport of electrons.

This property makes derivatives of this compound promising for use in several organic electronic devices:

Organic Field-Effect Transistors (OFETs): Fluorinated phthalocyanines are among the few classes of phthalocyanines that function as n-channel semiconductors. researchgate.net This makes them valuable for constructing complementary logic circuits, which require both p-type and n-type materials. Silicon phthalocyanines (SiPcs) with fluorinated axial substituents have demonstrated high performance as n-type materials in OFETs. squarespace.com

Organic Photovoltaics (OPVs): Efficient solar cells require a combination of electron-donating and electron-accepting materials. The tunable, lowered LUMO levels of fluorinated phthalocyanines make them excellent candidates for the electron-acceptor (n-type) component in OPV active layers.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, charge balance is critical for high efficiency. Fluorinated phthalocyanines can be used in electron transport layers to improve the injection and mobility of electrons from the cathode, leading to more efficient recombination with holes in the emissive layer.

Chemical Sensors and Transducers

Derivatives of this compound, particularly metal-containing phthalocyanines (MPcs), are highly effective as the active layer in chemical sensors. emerging-researchers.org The introduction of fluorine substituents significantly enhances the sensitivity and selectivity of these sensors, especially towards reducing gases. proquest.commdpi.com

The sensing mechanism is based on the change in electrical conductivity of the MPc film upon adsorption of gas molecules. Fluorine atoms, being highly electronegative, decrease the electron density of the aromatic phthalocyanine ring. acs.org This increases the molecule's oxidation potential and enhances its interaction with electron-donating (reducing) gases like ammonia (B1221849) (NH₃) and hydrogen (H₂), resulting in a stronger sensor response. proquest.comacs.org

These materials are commonly integrated into chemiresistive sensors and OFET-based sensors for detecting a variety of toxic and environmentally relevant gases. mdpi.com Research has demonstrated that fluorinated MPc-based sensors can detect gases like NO₂ and NH₃ at parts-per-billion (ppb) levels. acs.org

| Phthalocyanine Derivative | Sensor Type | Target Analyte | Key Findings | Reference |

|---|---|---|---|---|

| Hexadecafluorinated Zinc Phthalocyanine (ZnPcF₁₆) | Chemiresistor | Ammonia (NH₃), Hydrogen (H₂) | Exhibited higher sensitivity to reducing gases compared to its non-fluorinated analogue. | proquest.com |

| Hexadecafluorinated Copper Phthalocyanine (CuPcF₁₆) | OFET | Dimethyl methylphosphonate (B1257008) (DMMP), Methanol | Demonstrated effective n-type semiconductor behavior in a sensor configuration. | researchgate.net |

| CuPcF₁₆ / TiOPc Heterojunction | OFET | Nitrogen Dioxide (NO₂) | Showed increased response to NO₂ with a detection limit of 250 ppb at room temperature. | mdpi.com |

| Hexadecafluorinated Iron Phthalocyanine (F₁₆FePc) Nanowires | Chemiresistor | Ammonia (NH₃) | Nanowire morphology enabled detection of NH₃ in the low-ppb range. | acs.org |

Photonic Materials (e.g., Near-Infrared Absorbers, Photosensitizers)

The extended 18 π-electron conjugated system of the phthalocyanine macrocycle gives rise to intense electronic absorptions, particularly the "Q-band" in the red and near-infrared (NIR) region of the electromagnetic spectrum (600-800 nm). nih.govnih.gov This makes derivatives of this compound highly valuable for photonic applications.

Near-Infrared (NIR) Absorbers: Materials that absorb NIR light are critical for applications such as optical filters, heat shielding, and security inks. google.com The position and intensity of the Q-band of phthalocyanines can be tuned by peripheral substituents. academie-sciences.fr Asymmetrical substitution, as would be achieved using this compound, can lead to the formation of derivatives with novel charge-transfer bands that extend absorption even further into the NIR, with reports of absorption maxima beyond 1150 nm. nih.govnih.gov

Photosensitizers: A photosensitizer is a molecule that produces a chemical change in another molecule in a photochemical process. Phthalocyanines are considered excellent second-generation photosensitizers for photodynamic therapy (PDT), a cancer treatment that uses a combination of a photosensitizer, light, and oxygen to kill tumor cells. nih.govnih.govresearchgate.net

For effective PDT, a photosensitizer must be efficient at absorbing light and generating reactive oxygen species, particularly singlet oxygen. Fluorination of the phthalocyanine ring has been shown to be a beneficial strategy for enhancing these properties. Studies on fluorinated zinc phthalocyanines have demonstrated that fluorine substitution can increase the quantum yield of the excited triplet state, which is a direct precursor to singlet oxygen generation. nih.gov This makes trifluorophthalonitrile-derived photosensitizers promising candidates for more effective PDT agents.

| Derivative Type | Application | Relevant Wavelengths | Key Property | Reference |

|---|---|---|---|---|

| Asymmetrical Phthalocyanine Dimers | NIR Absorber / Emitter | Absorption: 1151-1154 nm; Emission: 840-860 nm & 1600-1650 nm | Possess strong charge-transfer bands deep in the NIR region. | nih.govnih.gov |

| Zinc Phthalocyanine with Thiophenyl Substituents | NIR Absorber | Q-band absorption red-shifted by over 100 nm compared to simpler analogues. | Electron-donating substituents push absorption further into the NIR. | academie-sciences.fr |

| Hexadecafluorinated Zinc Phthalocyanine (ZnPcF₁₆) | Photosensitizer (PDT) | Absorbs in the red region (~680 nm) | Fluorination increases the triplet state quantum yield, enhancing singlet oxygen production. | nih.gov |

| General Metal-Phthalocyanines | Photosensitizer (PDT) | Strong Q-band absorption between 600-800 nm. | High chemical and photo-stability, efficient light absorption in the therapeutic window. | nih.govnih.gov |

Charge Transport Materials and Semiconductors

This compound serves as a critical building block in the synthesis of high-performance organic electronic materials, particularly those designed for charge transport and semiconductor applications. The strategic placement of three highly electronegative fluorine atoms on the phthalonitrile backbone imparts unique electronic characteristics to the polymers and macrocycles derived from it. These properties are highly sought after for the fabrication of components used in organic electronics, such as organic field-effect transistors (OFETs). nih.gov

The primary application of this compound in this field is as a precursor to fluorinated phthalocyanines (Pcs). core.ac.uk Phthalocyanines are large, planar macrocyclic compounds known for their robust thermal stability and distinct electronic properties. researchgate.netumich.edu The incorporation of fluorine atoms, as provided by the this compound starting material, profoundly modifies the electronic nature of the resulting phthalocyanine. The strong electron-withdrawing effect of fluorine lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org